Benznidazole is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2-nitroimidazol-1-yl)acetic acid with the aromatic amino group of benzylamine. Used for treatment of Chagas disease. It has a role as an antiprotozoal drug. It is a member of imidazoles, a C-nitro compound and a monocarboxylic acid amide. Benznidazole is an antiprotozoal prescription medicine approved by the Food and Drug Administration (FDA) for the treatment of Chagas disease caused by infection with the parasite Trypanosoma cruzi. Benznidazole is FDA-approved for use in children 2 to 12 years of age. Chagas disease can be opportunistic infections (OI) of HIV.
Benznidazole was granted accelerated approval for the treatment of Chagas disease in children 2-12 years of age by the FDA on August 29, 2017. It is the first treatment made available in the United States for Chagas disease. Benznidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of Chagas disease (American trypanosomiasis). Benznidazole is a nitroimidazole similar to metronidazole and is associated with serum enzyme elevations during therapy in up to 10% of patients but has not linked to cases of clinically apparent acute liver injury. Benznidazole is a natural product found in Xenorhabdus nematophila with data available. Benznidazole is a nitroimidazole derivative having an antiprotozoal activity by interfering with parasite protein biosynthesis, influencing cytokines production and stimulating host phagocytosis. (NCI)
Related Compounds
Nifurtimox
Compound Description: Nifurtimox is a nitrofuran derivative used as an antiparasitic drug, primarily against Trypanosoma cruzi, the causative agent of Chagas disease. It functions as a prodrug, requiring reductive activation within the parasite to exert its trypanocidal effects. This process generates reactive oxygen species and electrophilic metabolites that damage parasite DNA and proteins. [, ]
Posaconazole
Compound Description: Posaconazole is a triazole antifungal drug. It acts by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. Posaconazole has shown some in vitro and in vivo activity against Trypanosoma cruzi, suggesting potential as a treatment option for Chagas disease. [, ]
Relevance: Posaconazole has been investigated as a potential alternative to benznidazole for treating Chagas disease, especially in cases of benznidazole resistance or intolerance. Although it has demonstrated some trypanocidal activity, clinical trials have shown limited efficacy compared to benznidazole, particularly in achieving parasitological cure. [, ] https://www.semanticscholar.org/paper/13dbb52fa4db714777265f57c4404cbd19faf49c, https://www.semanticscholar.org/paper/15065c07e1bf945405c804d371645c0fdb5b539c
SCH 56592 (Posaconazole Prodrug)
Compound Description: SCH 56592 is a prodrug of posaconazole, an antifungal triazole. It is metabolized in vivo to produce posaconazole. Like posaconazole, SCH 56592 has demonstrated in vitro and in vivo activity against Trypanosoma cruzi. []
Relevance: SCH 56592, as a prodrug of posaconazole, shares the same relevance to benznidazole as posaconazole itself. It represents a potential alternative for Chagas disease treatment, especially against drug-resistant strains. [] https://www.semanticscholar.org/paper/51e90bf48750d282b8d9c52a639d70c95471895e
E1224 (Ravuconazole Prodrug)
Compound Description: E1224 is the prodrug of ravuconazole, another triazole antifungal agent. Like other triazoles, it inhibits ergosterol synthesis. E1224 has shown promising results in vitro and in vivo against various strains of Trypanosoma cruzi, including those resistant to benznidazole. []
Relevance: E1224 is being explored as a potential partner for combination therapy with benznidazole to combat Chagas disease. Studies suggest that this combination could enhance treatment efficacy, especially against drug-resistant strains. [] https://www.semanticscholar.org/paper/662170bf4be622655e6ad6de20162b877b9c9fdd
Allopurinol
Compound Description: Allopurinol is a xanthine oxidase inhibitor, primarily used to treat gout and kidney stones by reducing uric acid production. Recent studies have shown its potential as a synergistic partner with benznidazole in treating Chagas disease. [, ]
Itraconazole
Compound Description: Itraconazole is a triazole antifungal drug that, similar to posaconazole, inhibits ergosterol synthesis. Itraconazole has demonstrated some in vitro and in vivo efficacy against Trypanosoma cruzi, making it a potential candidate for Chagas disease treatment. []
Relevance: Combining itraconazole with benznidazole has shown enhanced anti-Trypanosoma cruzi activity in experimental models. This suggests a potential synergistic effect that could lead to improved treatment outcomes for Chagas disease. [] https://www.semanticscholar.org/paper/713a6d8e94009248d3c0ad2fb68d8ddf684b624b
Fexinidazole
Compound Description: Fexinidazole is a nitroimidazole derivative with potent antiparasitic activity. It acts by forming reactive metabolites that damage parasite DNA, leading to cell death. Fexinidazole has demonstrated efficacy against Trypanosoma cruzi in preclinical studies and has recently been approved for human use against Trypanosoma brucei gambiense, the causative agent of human African trypanosomiasis. []
Relevance: Fexinidazole is considered a promising alternative to benznidazole for Chagas disease treatment, particularly for strains exhibiting resistance. Its ability to achieve parasitological cures in animal models highlights its potential for improving treatment outcomes. [] https://www.semanticscholar.org/paper/1d6f87c7696ff001304c880e2962d99c9671fc5e
Pentamidine
Compound Description: Pentamidine is an antiprotozoal drug used to treat various parasitic infections, including African trypanosomiasis and leishmaniasis. While not typically used for Chagas disease, it has been investigated as a potential alternative treatment option. []
Relevance: Although less effective than benznidazole against Trypanosoma cruzi, pentamidine offers an alternative treatment option, particularly for cases of drug resistance or intolerance to benznidazole. Further research is needed to determine its optimal use in Chagas disease. [] https://www.semanticscholar.org/paper/1d99755fcc3b742599ae493b6e6c4ebfebc56595
Dihydroartemisinin
Compound Description: Dihydroartemisinin is a derivative of artemisinin, a potent antimalarial drug. It acts by generating free radicals that damage parasite cells. Although primarily used for malaria, dihydroartemisinin has demonstrated some in vitro and in vivo activity against Trypanosoma cruzi. []
Classification and Source
Benznidazole is classified as an antiparasitic agent and falls under the category of nitroimidazoles. The compound is derived from the nitroimidazole family, which includes other well-known drugs such as metronidazole. Benznidazole was first synthesized in the 1970s and has since been used extensively in Latin America for treating Chagas disease. Its development was prompted by the need for effective treatments against this neglected tropical disease, which affects millions of people primarily in endemic regions.
Synthesis Analysis
The synthesis of benznidazole typically involves several methods that utilize various reagents and conditions. A prominent method described in patent literature involves the reaction of 2-nitroimidazole with a haloacetate ester (such as ethyl bromoacetate) in the presence of a base like potassium carbonate. The following steps summarize the synthesis process:
Initial Reaction:
Mix 2-nitroimidazole (5.00 g) with ethyl bromoacetate (8.12 g) and potassium carbonate (6.72 g) in ethanol at 70 °C for 110 minutes.
Stir until a homogeneous mixture is formed.
Cooling and Addition:
Cool the reaction mass to 50 °C and add benzylamine (14.21 g), stirring for 16 hours.
Isolation:
Add water (50 mL) to the mixture, cool to 0-5 °C, and stir for an additional two hours.
Filter to obtain a solid cake of benznidazole, which is then dried under vacuum at 50 °C for 16 hours to yield approximately 10.01 g of product with an 87% yield.
This method emphasizes efficiency by integrating two reactions into one step using low-toxicity solvents, which reduces environmental impact and improves yield.
Molecular Structure Analysis
Benznidazole has a molecular formula of C12H10N4O2 and a molecular weight of approximately 246.23 g/mol. Its structure consists of a nitro group attached to an imidazole ring along with a benzyl group, making it a complex organic molecule.
Structural Features:
Imidazole Ring: A five-membered ring containing two nitrogen atoms.
Nitro Group: Contributes to its pharmacological activity.
Benzyl Group: Enhances lipophilicity, aiding in cellular penetration.
The three-dimensional conformation allows for interactions with biological targets, particularly within parasitic cells.
Chemical Reactions Analysis
Benznidazole undergoes various chemical reactions that are crucial for its activity:
Reduction Reactions: In biological systems, benznidazole can be reduced to form reactive intermediates that interact with cellular macromolecules.
Nucleophilic Substitution: The nitro group can participate in nucleophilic attack by cellular thiols or other nucleophiles, leading to damage or modification of target proteins.
These reactions are essential for its mechanism of action against Trypanosoma cruzi.
Mechanism of Action
The primary mechanism by which benznidazole exerts its antiparasitic effects involves the generation of reactive species that damage cellular components within Trypanosoma cruzi. Key aspects include:
Nitro Group Reduction: Once inside the parasite, benznidazole is reduced to form radical species that can cause oxidative stress.
Inhibition of Metabolic Pathways: The drug disrupts essential metabolic pathways within the parasite, leading to cell death.
Cytokine Modulation: Benznidazole affects immune responses by down-regulating cytokine production in macrophages stimulated by interferon-gamma.
This multifaceted approach makes benznidazole effective against Chagas disease.
Physical and Chemical Properties Analysis
Benznidazole exhibits several notable physical and chemical properties:
Appearance: Pale yellow solid.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
Melting Point: Approximately 140-145 °C.
Stability: Stable under normal conditions but sensitive to light and moisture.
These properties influence its formulation and administration routes in clinical settings.
Applications
Benznidazole is primarily used in the treatment of Chagas disease but has also been investigated for potential applications against other parasitic infections and certain types of cancer due to its ability to induce oxidative stress in cells. Research continues into its efficacy against drug-resistant strains of Trypanosoma cruzi, highlighting its importance in public health initiatives targeting neglected tropical diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BI-11634 is a factor Xa inhibitor potentially for the treatment of cardiovascular disorders. The metabolism of BI-11634 in human liver microsomes was inhibited by ketoconazole and quinidine, well-accepted specific inhibitors of CYP3A4 and CYP2D6, respectively. In contrast, BI-11634 metabolism was exclusively mediated by rCYP3A4. Additional studies confirmed that BI-11634 was metabolized by CYP3A4 to form one major metabolite and this reaction was inhibited by quinidine.
BI-1388 is a highly potent inhibitor of HCV NS3 protease activity, inhibiting viral replication for various HCV genotypes and for resistant mutants D168V and R155K.
BI-1467335, also known as PXS-4728A, is a SSAO/VAP inhibitor potentially for the treatment of non-alcoholic steatohepatitis. PXS-4728A diminishes lung inflammation in a variety of models indicating proof of concept for a novel therapeutic approach in respiratory diseases that are characterized by neutrophilic pattern of inflammation. A more recent paper reports PXS-4728A-mediated suppression of airway inflammation and fibrosis, as well as improved lung function in experimental COPD. PXS-4728A is also in development for the treatment of cardiometabolic diseases like the liver-related disease Nonalcoholic Steatohepatitis (NASH).